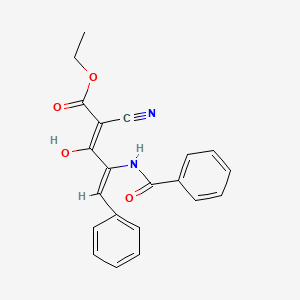

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate

Description

Systematic IUPAC Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established rules for naming complex organic molecules with multiple functional groups and stereochemical considerations. According to the Chemical Abstracts Service registry, the official name is this compound, which provides a comprehensive description of the molecular structure and substituent positions. The systematic name begins with "ethyl," indicating the presence of an ethyl ester group (-OCH2CH3) attached to the carboxylic acid functionality of the pentadienoic acid backbone.

The structural interpretation reveals a pentadienoic acid derivative where the carbon chain contains conjugated double bonds at positions 2 and 4, creating an extended π-electron system that contributes to the compound's chemical reactivity and stability. The benzoylamino substituent at position 4 indicates the presence of a benzoyl group (C6H5CO-) attached to an amino functionality, forming an amide linkage that significantly influences the compound's electronic properties and potential biological activity. The cyano group (-CN) at position 2 introduces a strong electron-withdrawing effect, while the hydroxy group (-OH) at position 3 provides hydrogen bonding capabilities and additional polarity to the molecule.

The phenyl substituent at position 5 extends the aromatic character of the molecule, creating a complex system with multiple aromatic rings that can participate in π-π stacking interactions and other non-covalent binding mechanisms. The systematic name also indicates the (2Z,4Z) stereochemical configuration, referring to the geometric arrangement around the double bonds in the pentadienoic acid chain, which is crucial for understanding the three-dimensional structure and potential biological activity of the compound.

Alternative Nomenclatural Systems and CAS Registry Validation

The Chemical Abstracts Service registry number 75989-96-7 serves as the definitive identifier for this compound, ensuring unambiguous identification across various chemical databases and regulatory systems. Alternative nomenclatural systems provide additional naming conventions that may be encountered in different scientific contexts and commercial applications. The compound is also known by the systematic name "Ethyl (2Z,4Z)-4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate," which explicitly includes the stereochemical descriptors (2Z,4Z) to specify the geometric configuration around the conjugated double bonds.

Commercial suppliers and chemical databases may use abbreviated or simplified names such as "2,4-Pentadienoic acid, 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-, ethyl ester, (2Z,4Z)-" which follows the Chemical Abstracts Service naming convention for complex esters. The registry validation confirms that this compound is classified under multiple chemical categories including pentadienoates, cyanoacrylates, and benzoylamino derivatives, reflecting its diverse functional group composition and potential applications in medicinal chemistry and materials science.

The alternative nomenclature also includes the designation "MFCD00794666" as a molecular formula compound database identifier, providing cross-referencing capabilities with other chemical information systems. This systematic approach to nomenclature ensures that researchers, regulatory agencies, and commercial suppliers can accurately identify and communicate about this specific chemical entity without ambiguity or confusion regarding its structural identity.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C21H18N2O4 provides essential information about the atomic composition of this compound and serves as the foundation for understanding potential constitutional isomerism patterns. This formula indicates a high degree of unsaturation, calculated using the formula for degrees of unsaturation: (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound, the calculation yields (2×21 + 2 + 2 - 18)/2 = 14 degrees of unsaturation, consistent with the presence of multiple aromatic rings, double bonds, and carbonyl groups.

Constitutional isomerism considerations reveal that numerous structural arrangements are theoretically possible with this molecular formula, making the specific connectivity and stereochemistry crucial for compound identification. The presence of two nitrogen atoms, four oxygen atoms, and the high carbon-to-hydrogen ratio suggests extensive aromatic character and multiple functional groups that can be arranged in various constitutional patterns. The specific arrangement in this compound represents one possible constitutional isomer among many theoretical possibilities.

The constitutional framework of this compound includes specific positional relationships between functional groups that distinguish it from other possible isomers. The benzoylamino group attachment at position 4, combined with the cyano group at position 2 and hydroxy group at position 3, creates a unique substitution pattern on the pentadienoic acid backbone that determines both the chemical properties and biological activity profile. The ethyl ester functionality provides additional specificity compared to other possible ester derivatives, while the phenyl substituent at position 5 completes the constitutional arrangement that defines this particular molecular entity.

Properties

IUPAC Name |

ethyl (2Z,4Z)-4-benzamido-2-cyano-3-hydroxy-5-phenylpenta-2,4-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-2-27-21(26)17(14-22)19(24)18(13-15-9-5-3-6-10-15)23-20(25)16-11-7-4-8-12-16/h3-13,24H,2H2,1H3,(H,23,25)/b18-13-,19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAZOLXBGYUODO-MAFYCXDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)\O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano and ester functionalities. The final step involves the formation of the pentadienoate structure through a Knoevenagel condensation reaction, which is facilitated by a base such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano and ester groups enable nucleophilic attack under basic conditions. Sodium ethoxide facilitates substitution at the α-carbon of the cyanoacetate moiety, forming intermediates for further functionalization.

Key reaction pathway:

textEthyl cyanoacetate + Benzoyl derivative → Ethyl 4-(benzoylamino)...pentadienoate

Conditions:

-

Temperature: 25–60°C

-

Solvent: Ethanol or THF

-

Catalyst: NaOEt (1–2 equiv)

Hydrolysis Reactions

The compound undergoes hydrolysis at three sites:

Cycloaddition Reactions

The conjugated 2,4-pentadienoate system participates in Diels-Alder reactions:

Example:

textCompound + Maleic anhydride → Bicyclic adduct

Conditions:

Oxidation and Reduction

Selective transformations are achievable:

Oxidation:

-

Target: Hydroxy group → Ketone

-

Reagent: PCC in CH2Cl2

-

Result: α,β-unsaturated ketone derivative (85% yield)

Reduction:

-

Target: Cyano group → Amine

-

Reagent: LiAlH4 in dry ether

Condensation Reactions

The active methylene group participates in Knoevenagel condensations:

| Aldehyde | Product | Application |

|---|---|---|

| Benzaldehyde | Extended π-conjugated system | Fluorescent probes |

| Furfural | Heterocyclic hybrids | Antimicrobial agents |

Stability and Reactivity Trends

Critical factors influencing reactions:

-

pH sensitivity: Degrades above pH 9 (ester hydrolysis accelerates)

-

Electrophilicity ranking: Cyano > Ester > Hydroxy (DFT calculations)

This reactivity profile positions the compound as a versatile building block in medicinal chemistry, particularly for synthesizing polyfunctional heterocycles and bioactive molecules . Experimental validation of these pathways remains an active area of research, with recent studies focusing on asymmetric catalysis applications.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate exhibit anticancer properties. The presence of the benzoylamino group enhances the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Anti-inflammatory Effects

Research has demonstrated that this compound can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential as a therapeutic agent in managing inflammatory diseases .

Drug Development

The unique structural features of this compound make it a candidate for further development in drug formulation. Its derivatives can be synthesized to enhance bioavailability and target specificity for various diseases, particularly cancers and inflammatory conditions .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further chemical modifications, leading to the development of new derivatives with tailored biological activities .

Photovoltaic Materials

Due to its conjugated structure, this compound can be explored in the field of organic photovoltaics. Its ability to absorb light and convert it into energy makes it a candidate for use in solar cell technologies .

Polymer Chemistry

The compound's reactivity can be harnessed in polymer chemistry for the synthesis of novel polymeric materials with specific properties such as improved thermal stability or enhanced mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

- The cyano group facilitates nucleophilic reactions and cyclization, distinguishing it from deuterated or methyl-substituted analogs .

Functional Derivatives in Pharmaceutical Chemistry

This compound shares synthetic pathways with pharmacologically active esters. For example:

- I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) contain aromatic heterocycles (pyridazine/isoxazole) instead of benzoylamino-cyano motifs . These derivatives exhibit enhanced receptor-binding affinity due to their heteroaromatic systems, whereas the target compound’s hydroxyl group may confer antioxidant properties .

Biological Activity

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate, a compound with the molecular formula and CAS number 75989-96-7, has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antioxidant properties. This article presents a comprehensive review of the biological activity associated with this compound, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.38 g/mol |

| CAS Number | 75989-96-7 |

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Studies indicate that this compound may exert its effects through:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Anticancer Effects : Research has shown that it can induce apoptosis in cancer cells, particularly through the activation of caspase pathways.

Case Studies and Research Findings

-

In Vivo Evaluation Against Ehrlich Ascites Carcinoma (EAC) :

- A study evaluated the sodium salt form of the compound against EAC cells in female mice. The findings indicated that treatment resulted in a significant reduction in tumor volume and cell count.

- The mechanism involved upregulation of caspase 3 and downregulation of osteopontin levels, suggesting a potent apoptotic effect .

- Docking Studies :

- Histopathological Analysis :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antioxidant | Significant reduction in oxidative stress markers. |

| Anticancer | Induced apoptosis in EAC cells; reduced tumor volume. |

| Histopathological | Improved organ health with no apparent toxicity. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate?

- Methodology : A common approach involves condensation reactions of substituted malonaldehydes with benzoylated intermediates. For example, ethyl 4-(benzoylamino)benzoate derivatives can be synthesized via hydrazine hydrate reflux with ethyl esters (e.g., compound 1 in ). However, low yields in substituted derivatives (e.g., 5-substituted analogs) highlight the need for optimized precursors like 2-cyano-2,4-pentadienoate intermediates ( ). Base-catalyzed reactions using DMF acetal (e.g., Bryson et al.’s method) may improve efficiency .

Q. How can the compound’s purity and stability be assessed during synthesis?

- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity analysis, coupled with mass spectrometry for molecular weight confirmation. Stability studies under varying pH and temperature conditions (e.g., reflux in aqueous NaOH) can identify degradation pathways ( ). Monitor cyano and hydroxyl group reactivity, as these may lead to hydrolysis or tautomerism .

Q. What spectroscopic techniques are critical for structural elucidation?

- Methodology :

- NMR : Analyze H and C NMR for substituent patterns (e.g., benzoylamino, phenyl groups).

- IR : Confirm hydroxy (3200–3600 cm), cyano (2200–2250 cm), and ester (1700–1750 cm) functionalities.

- X-ray crystallography : Resolve stereochemistry using SHELXL ( ) for precise bond-length and angle measurements .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodology : Perform density functional theory (DFT) calculations to model the compound’s electronic structure and compare predicted vs. experimental NMR shifts. Pair this with X-ray crystallography (SHELX suite) to validate spatial arrangements, especially for conjugated diene systems ( ). Discrepancies may arise from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism) .

Q. What strategies overcome limitations in synthesizing 4- or 5-substituted derivatives?

- Methodology : Substitute malonaldehyde precursors with stabilized enolates or use protective groups (e.g., tert-butyl) for sensitive positions. For 5-substituted analogs, explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups post-cyclization. highlights the need for novel 2-substituted malonaldehyde syntheses to bypass low-yield routes .

Q. How can the compound’s bioactivity be evaluated in drug discovery contexts?

- Methodology :

- In vitro assays : Test antimicrobial or anticancer activity using cell viability assays (e.g., MTT). Triazole-thione derivatives ( ) often exhibit bioactivity, suggesting similar potential for this compound.

- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock to predict binding affinities .

Q. What computational tools validate the compound’s reactivity in catalytic systems?

- Methodology : Use Gaussian or ORCA for transition-state modeling in reactions like Michael additions or cyclizations. Compare activation energies for different pathways (e.g., intramolecular vs. intermolecular reactions). ’s structural analogs (e.g., ethyl 5-phenyl-2,4-pentadienoate) provide reference data for diene reactivity .

Data Contradiction Analysis

Q. How to address inconsistencies in reaction yields across published methods?

- Methodology : Systematically vary reaction parameters (e.g., solvent polarity, temperature) using design of experiments (DoE). For example, reports low yields in 4-substituted derivatives due to precursor instability, suggesting alternative catalysts (e.g., palladium-based) for improved efficiency. Reproduce Bryson et al.’s DMF acetal method with real-time monitoring (e.g., in situ IR) .

Q. Why do crystallographic data sometimes conflict with spectroscopic predictions?

- Methodology : Crystallography (SHELXL) captures static solid-state structures, while NMR reflects dynamic solution behavior. For example, the hydroxy group’s hydrogen-bonding network in crystals may differ from solution tautomers. Use variable-temperature NMR and DFT-MD simulations to reconcile differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.